molecular formula C5H11NO2 B1597403 Ethyl 3-aminopropanoate CAS No. 924-73-2

Ethyl 3-aminopropanoate

Cat. No.: B1597403
CAS No.: 924-73-2
M. Wt: 117.15 g/mol
InChI Key: GSQBIOQCECCMOQ-UHFFFAOYSA-N
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Description

This compound is characterized by its chemical formula C5H11NO2 and a molar mass of 117.148 g/mol . It is commonly used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-aminopropanoate can be synthesized through the esterification of beta-alanine with ethanol in the presence of an acid catalyst. The reaction typically involves heating beta-alanine and ethanol with a strong acid such as sulfuric acid to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-aminopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Various nucleophiles such as halides or amines under appropriate conditions.

Major Products:

    Hydrolysis: Beta-alanine and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-aminopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-aminopropanoate involves its hydrolysis to beta-alanine and ethanol. Beta-alanine can then participate in various metabolic pathways, including the synthesis of carnosine, which plays a role in muscle function and pH regulation . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    Ethyl acetate: An ester with a similar structure but different functional groups.

    Methyl 3-aminopropanoate: A methyl ester derivative of beta-alanine.

Comparison: this compound is unique due to its specific ester and amino functional groups, which confer distinct chemical reactivity and biological activity compared to other esters like ethyl acetate and mthis compound .

Properties

IUPAC Name

ethyl 3-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQBIOQCECCMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329386
Record name Ethyl 3-aminopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924-73-2
Record name Ethyl 3-aminopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-aminopropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-aminopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-AMINOPROPANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWD52URW2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-aminopropanoate
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Ethyl 3-aminopropanoate
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Ethyl 3-aminopropanoate
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Ethyl 3-aminopropanoate
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Ethyl 3-aminopropanoate

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